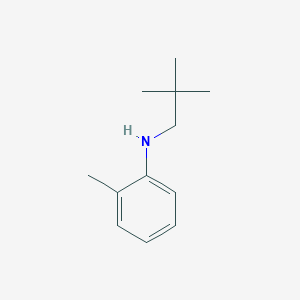![molecular formula C11H13BrN2S B13218250 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C11H13BrN2S. It is characterized by the presence of a bromine atom, a nitrile group, and a methylsulfanylpropylamino group attached to a benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multiple steps. One common method includes the bromination of 4-aminobenzonitrile followed by the introduction of the methylsulfanylpropyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various binding interactions, while the methylsulfanylpropyl group can influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of the methylsulfanylpropyl group.
3-Bromo-4-(methylsulfanyl)benzonitrile: Lacks the propylamino group.
Uniqueness
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanylpropyl group distinguishes it from other bromobenzonitrile derivatives, providing unique properties for research and industrial applications.
Propriétés
Formule moléculaire |
C11H13BrN2S |
|---|---|
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
3-bromo-4-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2S/c1-15-6-2-5-14-11-4-3-9(8-13)7-10(11)12/h3-4,7,14H,2,5-6H2,1H3 |
Clé InChI |
JXNNVAAAMJBLRA-UHFFFAOYSA-N |
SMILES canonique |
CSCCCNC1=C(C=C(C=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)






